molecular formula C21H23NO4 B6284985 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid CAS No. 1342594-74-4

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid

Cat. No. B6284985
CAS RN: 1342594-74-4
M. Wt: 353.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is a derivative of propanoic acid . The presence of two functional groups, Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl), suggests this molecule could be a building block for peptide synthesis.


Synthesis Analysis

The synthesis of Fmoc amino acid derivatives typically starts from the corresponding protected amino acid . The mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method is often used .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, a propan-2-yl group, and an amino group attached to a propanoic acid backbone . The molecular weight is 325.36 .


Chemical Reactions Analysis

The Fmoc and Boc groups in the molecule are protecting groups commonly used in solid-phase peptide synthesis (SPPS). They can be removed under specific conditions to expose the amino and carboxyl groups for peptide bond formation.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 325.36 . It is soluble in DMSO at a concentration of 100 mg/mL .

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves deprotection of the amine group to obtain the desired product.", "Starting Materials": [ "9H-fluorene", "2-bromo-2-methylpropan-1-ol", "N,N-diisopropylethylamine (DIPEA)", "N-hydroxysuccinimide (NHS)", "3-aminopropanoic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "hydrochloric acid (HCl)", "sodium hydroxide (NaOH)" ], "Reaction": [ "9H-fluorene is reacted with bromine to form 9-bromofluorene.", "9-bromofluorene is reacted with 2-bromo-2-methylpropan-1-ol in the presence of DIPEA to form the protected alcohol.", "The protected alcohol is reacted with NHS and TEA in DMF to form the activated ester.", "3-aminopropanoic acid is reacted with TEA in DCM to form the amine salt.", "The activated ester and amine salt are reacted in DCM to form the protected amide.", "The protected amide is deprotected using HCl in diethyl ether to form the acid chloride.", "The acid chloride is reacted with NaOH to form the final product, '3-{[(9H-fluoren-9-ylmethoxy)carbonyl](propan-2-yl)amino}propanoic acid'." ] }

CAS RN

1342594-74-4

Molecular Formula

C21H23NO4

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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